molecular formula C19H18N2S2 B4015392 4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Cat. No. B4015392
M. Wt: 338.5 g/mol
InChI Key: RZGPTDYBDHMGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” is a derivative of quinazoline, a heterocyclic compound. Quinazoline is a double-ring system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazoline derivatives have drawn immense attention due to their significant biological activities .


Molecular Structure Analysis

Quinazoline is a light yellow crystalline solid, also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . The specific molecular structure of “4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” is not detailed in the retrieved papers.


Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid . The specific physical and chemical properties of “4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” are not detailed in the retrieved papers.

Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives have been extensively studied for their anti-cancer properties. They can inhibit the growth of cancer cells by targeting various pathways involved in cell proliferation and survival. The specific compound may be investigated for its potential to act as a kinase inhibitor, which is a common strategy in cancer therapy .

Anti-Inflammatory and Analgesic Effects

These compounds are known to exhibit significant anti-inflammatory and analgesic effects. Research could explore the mechanism by which 4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione modulates inflammatory pathways and pain perception, potentially leading to new treatments for chronic pain and inflammatory diseases .

Anti-Bacterial Properties

The antibacterial activity of quinazoline derivatives makes them candidates for the development of new antibiotics. Studies may focus on the compound’s efficacy against various bacterial strains and its mechanism of action in disrupting bacterial cell processes .

Anti-Viral Applications

Quinazoline derivatives have shown promise as anti-viral agents. The subject compound could be researched for its ability to interfere with viral replication or to inhibit enzymes critical to the viral life cycle .

Anti-Tuberculosis Potential

Given the ongoing challenge of tuberculosis, quinazoline derivatives are being explored for their anti-tuberculosis activity. The compound could be tested against Mycobacterium tuberculosis, with a focus on its ability to penetrate the bacterial cell wall and inhibit essential cellular functions .

Anti-Diabetic Activity

The potential of quinazoline derivatives to act as anti-diabetic agents is another area of interest. Research could investigate how the compound affects insulin signaling pathways or how it might improve glucose metabolism in diabetic models .

Anti-Malarial Effects

Quinazoline derivatives have been identified as potential anti-malarial drugs. Studies could examine the efficacy of 4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione against Plasmodium species and its ability to disrupt the parasite’s life cycle .

Neuroprotective Properties

Research into the neuroprotective effects of quinazoline derivatives could lead to novel treatments for neurodegenerative diseases. The compound’s impact on neuronal survival, neuroinflammation, and oxidative stress could be key areas of investigation .

Each of these applications represents a distinct field of research, and the compound’s versatility highlights its potential as a multifaceted therapeutic agent. Further studies are essential to fully understand the mechanisms of action and to optimize the compound for clinical use. The references provided offer a deeper insight into the current state of research and the future possibilities for this compound .

Future Directions

Quinazoline and its derivatives have drawn significant attention due to their wide range of biological activities, making them a potential scaffold in medicinal chemistry . Future research could focus on exploring the synthesis, transformation, and biological properties of “4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” and other quinazoline derivatives.

properties

IUPAC Name

4-(4-methylsulfanylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2S2/c1-23-14-9-6-13(7-10-14)17-16-11-8-12-4-2-3-5-15(12)18(16)21-19(22)20-17/h2-7,9-10,17H,8,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGPTDYBDHMGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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